5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c1-26-17-13(3-2-8-20-17)18(24)22-9-6-12(7-10-22)11-21-16(23)14-4-5-15(19)25-14/h2-5,8,12H,6-7,9-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWATATWOPJIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a furan derivative, followed by coupling with a piperidine derivative that has been functionalized with a nicotinoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the provided evidence:
Key Differences and Implications
Core Heterocycles :
- The target compound and share a brominated furan carboxamide core, but replaces the piperidine with a triazolopyridazine-phenyl group, which introduces nitrogen-rich heterocycles that may enhance π-π stacking interactions .
- utilize bromopyrimidine-sulfanyl cores, which are structurally distinct from the furan system but share sulfur-based substituents .
Linkage and Substituents :
- The target compound employs a carboxamide linkage, whereas uses a thiourea group. Thioureas exhibit stronger hydrogen-bonding capacity but may reduce metabolic stability compared to amides .
- feature sulfanyl (-S-) and sulfonamide (-SO₂NH-) groups, which enhance solubility but increase molecular weight and steric bulk .
Sulfur Content :
- The target compound contains a single sulfur atom (methylthio group), while , and 8 incorporate two sulfur atoms (e.g., sulfonyl, sulfanyl). Sulfur-rich compounds often exhibit improved binding to metalloenzymes but may pose synthetic challenges .
Piperidine vs. Morpholine :
- The target compound and use piperidine, a six-membered amine ring, while substitutes morpholine, an oxygen-containing analog. Morpholine’s oxygen atom may improve water solubility but reduce lipophilicity .
Biological Activity
5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring , a piperidine moiety , and a nicotinoyl group . These components contribute to its potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromine atom that may enhance chemical reactivity.
- A methylthio group that could influence pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Research Findings
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against various pathogens. The presence of functional groups in this compound suggests potential efficacy against bacteria and fungi .
- Neuroactive Properties : Compounds with structural similarities have been reported to exhibit neuroactive properties, indicating that this compound may also interact with neurological pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(pyridinyl)piperidine | Chlorine instead of bromine | Antimicrobial |
| N-(2-methylthio)nicotinamide | Lacks furan ring | Antiviral |
| 3-bromo-N-(pyridinyl)piperidine | Bromine on a different position | Neuroactive |
These comparisons illustrate variations in halogenation and functional groups impacting their biological profiles, emphasizing the distinctiveness of this compound.
Q & A
Q. What are the key steps in synthesizing 5-bromo-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of 5-bromofuran-2-carbonyl chloride via reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
- Step 2 : Formation of the piperidine intermediate (e.g., coupling 2-(methylthio)nicotinic acid to piperidin-4-ylmethanamine using DCC as a coupling agent) .
- Step 3 : Final amide coupling between intermediates using triethylamine (TEA) as a base .
Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for excess acyl chloride) to improve yield (>75%) and purity. Monitor by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., furan C-5 bromine at δ 6.8–7.2 ppm; piperidine CH₂ at δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
- IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹; furan C-O at ~1250 cm⁻¹) .
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~520–530 Da) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λmax ~270 nm for furan) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by HPLC for decomposition (e.g., hydrolysis of amide bonds) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine substitution on furan) .
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinase domains) to assess binding modes. Prioritize hydrogen bonds with the amide group and π-π stacking with the nicotinoyl moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in biological membranes .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer :
- SAR Studies :
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to increase metabolic stability .
- Modify the piperidine methyl group to ethyl for improved lipophilicity (logP +0.5) .
- Toxicity Screening : Use in vitro assays (e.g., hERG inhibition, CYP450 inhibition) to prioritize derivatives with IC₅₀ > 10 μM .
Q. How should researchers resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Reproducibility Checks : Validate synthetic protocols (e.g., catalyst purity, inert atmosphere) and biological assay conditions (e.g., cell line viability, serum concentration) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ values) and adjust for variables like solvent choice or incubation time .
Key Notes
- Advanced Methods : Emphasis on computational and statistical tools to address research gaps.
- Contradictions Addressed : Highlighted reproducibility and meta-analysis strategies for conflicting data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
